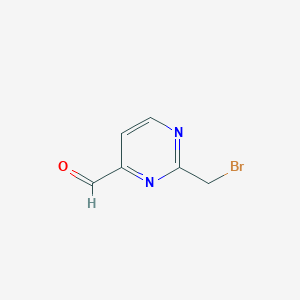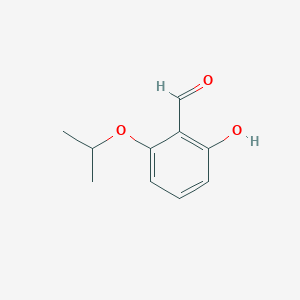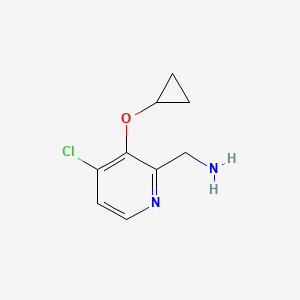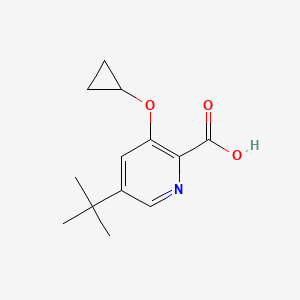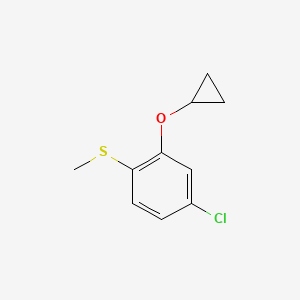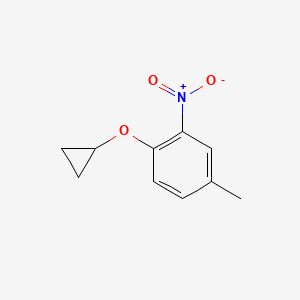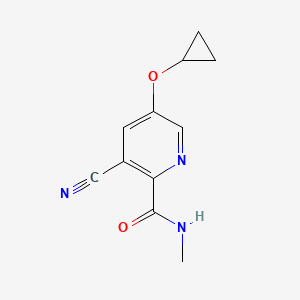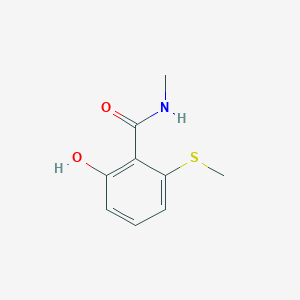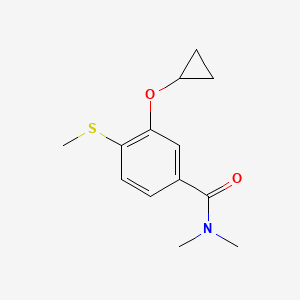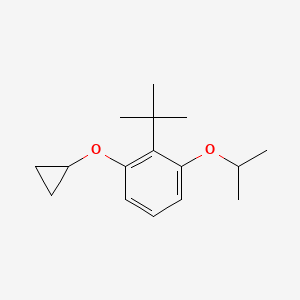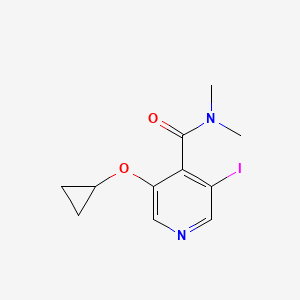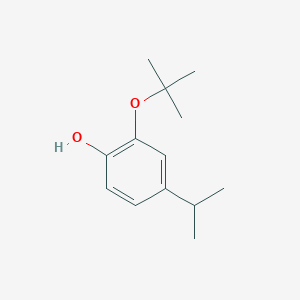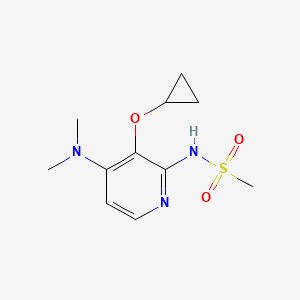
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring, along with a cyclopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene typically involves the following steps:
Formation of tert-butyl groups:
Introduction of tert-butoxy group: The tert-butoxy group can be introduced via the reaction of the corresponding alcohol with tert-butyl hydroperoxide in the presence of a suitable catalyst.
Cyclopropoxy group formation: The cyclopropoxy group can be introduced through the reaction of the benzene derivative with a cyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, copper(I) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Arylethanone derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl or tert-butoxy groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized as an additive in motor gasoline to improve antiknock performance and low-temperature phase stabilization
Mécanisme D'action
The mechanism of action of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butyl groups can influence the compound’s reactivity and stability, while the cyclopropoxy group may contribute to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-butyl-1,1,3,3-tetramethylguanidine
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl ethers of ethylene glycol and 2,3-butanediol
Uniqueness
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is unique due to the combination of tert-butyl, tert-butoxy, and cyclopropoxy groups attached to a benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-tert-butyl-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13-8-7-9-14(18-12-10-11-12)15(13)19-17(4,5)6/h7-9,12H,10-11H2,1-6H3 |
Clé InChI |
JRPOHASWIXUSNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


